molecular formula C18H21N3O2 B12589433 Benzamide, N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]- CAS No. 603985-81-5

Benzamide, N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]-

Cat. No.: B12589433
CAS No.: 603985-81-5
M. Wt: 311.4 g/mol
InChI Key: LEJMYEUPGWJJQA-UHFFFAOYSA-N
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Description

Benzamide, N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]- is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry. This particular compound is characterized by the presence of a benzamide core with a hydroxyl group and a piperazine ring substituted with a phenylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide derivatives typically involves the condensation of benzoic acids with amines. One efficient method for preparing benzamides is through the direct condensation of carboxylic acids and amines in the presence of a catalyst. For instance, the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation has been reported as a green and efficient pathway . This method offers advantages such as low reaction times, high yields, and eco-friendly conditions.

Industrial Production Methods

Industrial production of benzamides often involves high-temperature reactions between carboxylic acids and amines. The process may require temperatures exceeding 180°C, which can be incompatible with some functionalized molecules . advancements in catalytic methods and green chemistry approaches are being explored to improve the efficiency and sustainability of industrial production.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the amide group can produce primary or secondary amines.

Scientific Research Applications

Benzamide, N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzamide, N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the piperazine ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Benzamide, N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]- can be compared with other benzamide derivatives, such as:

The uniqueness of benzamide, N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]- lies in its specific structural features, such as the hydroxyl group and the phenylmethyl-substituted piperazine ring, which contribute to its distinct chemical and biological properties.

Conclusion

Benzamide, N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]- is a versatile compound with significant applications in various fields. Its unique structural features and diverse chemical reactivity make it an important compound for scientific research and industrial applications. Continued research and development in the synthesis, reactions, and applications of this compound will further enhance its utility and potential benefits.

Properties

CAS No.

603985-81-5

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

4-(4-benzylpiperazin-1-yl)-N-hydroxybenzamide

InChI

InChI=1S/C18H21N3O2/c22-18(19-23)16-6-8-17(9-7-16)21-12-10-20(11-13-21)14-15-4-2-1-3-5-15/h1-9,23H,10-14H2,(H,19,22)

InChI Key

LEJMYEUPGWJJQA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)C(=O)NO

Origin of Product

United States

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